1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone
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Overview
Description
1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone is a compound belonging to the class of triazoles, which are nitrogen-containing heterocyclic compounds. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions . Industrial production methods often utilize the Einhorn–Brunner reaction or the Pellizzari reaction, which are well-established procedures for synthesizing 1,2,4-triazoles .
Chemical Reactions Analysis
1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogenated compounds, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted triazoles and other heterocyclic compounds .
Scientific Research Applications
1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This interaction is crucial for its biological activities, such as enzyme inhibition and antimicrobial effects .
Comparison with Similar Compounds
1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in the arrangement of nitrogen atoms.
1,2,4-Triazole Derivatives: These compounds share the same core structure but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its ability to undergo diverse chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone |
InChI |
InChI=1S/C5H5N5O/c1-4(11)10-5-6-2-7-9(5)3-8-10/h2-3H,1H3 |
InChI Key |
CKNVQLCUEVWKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=NC=NN2C=N1 |
Origin of Product |
United States |
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